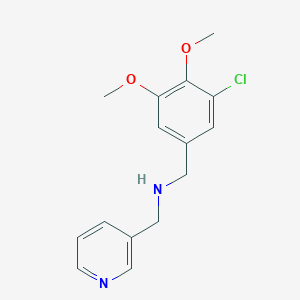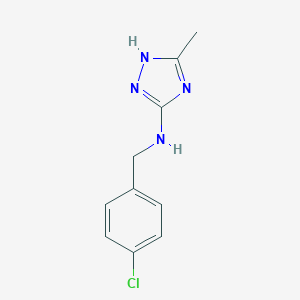
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. CP-55940 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and epilepsy.
作用機序
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that modulate various physiological processes, including pain perception, inflammation, and immune function. Upon binding to these receptors, N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine induces a conformational change that activates downstream signaling pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have anticonvulsant and neuroprotective properties, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is its high potency and selectivity for the CB1 and CB2 receptors, making it a valuable tool for studying the molecular mechanisms of cannabinoid receptor activation. However, its potency also presents a limitation, as high concentrations of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine can lead to non-specific effects and toxicity. Additionally, the complex synthesis process and high cost of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine can limit its availability for research purposes.
将来の方向性
Despite the challenges associated with the use of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine in research, there are several potential future directions for its application. One area of interest is the development of novel CB1 and CB2 receptor agonists with improved selectivity and reduced toxicity. Additionally, N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine and other cannabinoids have shown promise as potential therapeutic agents for the treatment of various diseases, including pain, inflammation, and epilepsy. Further research is needed to fully elucidate the therapeutic potential of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine and other cannabinoids, and to develop safe and effective cannabinoid-based therapies.
合成法
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is synthesized through a multi-step process that involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde and 3-pyridylmethylamine in the presence of a reducing agent and a catalyst. The resulting intermediate is then subjected to further chemical reactions to yield the final product. The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is a complex and challenging process that requires expertise in organic chemistry.
科学的研究の応用
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has been widely used as a research tool in the field of cannabinoid pharmacology. It has been used to study the molecular mechanisms of cannabinoid receptor activation, as well as to investigate the physiological and behavioral effects of CB1 and CB2 receptor activation. N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has also been used in preclinical studies to evaluate its potential therapeutic efficacy in various disease models.
特性
分子式 |
C15H17ClN2O2 |
|---|---|
分子量 |
292.76 g/mol |
IUPAC名 |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-14-7-12(6-13(16)15(14)20-2)10-18-9-11-4-3-5-17-8-11/h3-8,18H,9-10H2,1-2H3 |
InChIキー |
ZHUARNUDBRFNAQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC |
正規SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
methanamine](/img/structure/B276621.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B276637.png)